Home > Products > Screening Compounds P17550 > 2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide
2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide -

2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide

Catalog Number: EVT-6265434
CAS Number:
Molecular Formula: C28H23N5O4S
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate)

Compound Description: Imatinib mesylate is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia and gastrointestinal stromal tumors. It exists in various crystalline modifications, one of which is the η-modification, characterized by a unique set of planar distances and endothermic melting effects. [] This modification is prepared by freezing an aqueous solution of Imatinib mesylate in liquid nitrogen followed by sublimation dehydration. []

N-{4-[(2-Pyrimidinylamino)sulfonyl]phenyl}acetamide (N4-acetylsulfadiazine)

Compound Description: N4-acetylsulfadiazine is a metabolite of the antibacterial drug sulfadiazine. It forms a copper(II) complex, "Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)", where the N4-acetylsulfadiazine acts as a ligand coordinating to the copper center through a pyrimidinyl nitrogen atom. [] While N4-acetylsulfadiazine itself doesn't exhibit antibacterial activity, the copper(II) complex shows moderate growth inhibition of several bacteria in vitro. []

N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines

Compound Description: This series of compounds was synthesized and evaluated for antifilarial activity against Litomosoides carinii infections. [] The structural variations in the alkoxy and dialkylamino substituents allowed exploration of structure-activity relationships. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with good oral bioavailability. It was identified through optimization of a 2,3,4-trisubstituted quinoline lead structure. [] AM-0687 demonstrates potent inhibition of pAKT in vivo and effectively reduces IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: AM-1430 is another potent and selective PI3Kδ inhibitor identified during the optimization process that led to AM-0687. [] Like AM-0687, AM-1430 exhibits good oral bioavailability and effectively inhibits pAKT in vivo, leading to a reduction of specific antibodies in animal models of inflammation. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of sulfonamides was synthesized and evaluated for their antioxidant and urease inhibitory activities. [] The series starts with a parent molecule, N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, which is then reacted with different alkyl/aralkyl halides to introduce structural diversity. [] Some derivatives exhibited excellent urease inhibitory activity, exceeding the potency of the standard inhibitor thiourea. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia. [] Formulations of Nilotinib can be improved for better bioavailability and reduced food effect by using organic acids as solubilizing agents. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound features a bromo-substituted indole ring system linked to a bromo- and methoxy-substituted phenyl ring via a methylene bridge. [] The molecule exhibits intramolecular hydrogen bonding involving the sulfonyl oxygen atoms. [] The crystal structure reveals intermolecular hydrogen bonds and C-H...π interactions that form molecular chains and layers. []

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides

Compound Description: This series of eight novel compounds was synthesized from ketopinic acid and various 4-amino benzenesulfonamides. [] These compounds exhibited varying degrees of fungicidal and herbicidal activity. [] Notably, the compound with R = 4-methyl-pyrimidin-2-yl showed the highest antifungal activity against Alternaria solani, while the compound with R = thiazol-2-yl displayed the strongest herbicidal activity against Brassica campestris. []

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide hydrate

Compound Description: This compound, a derivative of phenyluracil, exists as a hydrate and is reported to have crop protection applications. [, ] Its crystalline form has been studied for improved formulation and stability. []

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

Compound Description: This compound was identified as an impurity formed during the synthesis of the antibacterial drug sulfamethizole. [] It forms due to the reaction of unreacted sulfonyl chloride with sulfamethizole during the synthesis process. []

N-Hydroxy-2(R)-[- and (3-picolyl)-amino]-3-methyl-butanamide and their fluorinated derivatives

Compound Description: These compounds are broad-spectrum MMP inhibitors. [] Fluorinated derivatives were synthesized as potential tools for molecular imaging of activated MMPs using PET. [] All synthesized hydroxamate derivatives exhibited high in vitro MMP inhibition potencies against MMP-2, MMP-8, MMP-9, and MMP-13. []

Methyl 2-[trans-3-phenyl-N-(p-tolylsulfonyl)pyrrolidin-2-yl]acrylate

Compound Description: This compound is a pyrrolidine derivative synthesized via Pd(II)-mediated cyclization and methoxycarbonylation of a phenyl-substituted allenic sulfonamide. [] The reaction exhibited moderate diastereoselectivity and the structure of the product was confirmed by X-ray crystallography. []

2-[2-[(Aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines

Compound Description: This series of compounds was synthesized and evaluated for their calcium channel antagonist activity. [] The most potent compound, 3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine hydrogen fumarate (compound 15), was found to be less cardioselective than verapamil and diltiazem. []

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a potent, orally bioavailable, dual inhibitor of TACE and MMPs. [] It inhibits TACE and several MMPs with nanomolar IC50 values in vitro. [] TMI-1 effectively reduces LPS-induced TNF secretion in various cell-based assays and in vivo models, suggesting its potential as a treatment for rheumatoid arthritis. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and orally active non-peptide bradykinin B1 receptor antagonist. [, ] It effectively inhibits the binding of bradykinin to the B1 receptor in vitro and exhibits anti-inflammatory and analgesic effects in vivo. [, ]

2-Amino-3-phenyl (or alkyl)sulfonyl-4H-chromenes

Compound Description: This class of compounds was synthesized using a multicomponent condensation reaction between aldehydes, phenyl (or methyl)sulfonyl acetonitrile, and various phenolic compounds. [] The reaction utilizes a commercially available and inexpensive organocatalyst, diethylamine, and proceeds under ambient conditions with high yields. []

N-(4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl)acetamide

Compound Description: This compound is an intermediate in the formation of the impurity N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine during the synthesis of sulfamethizole. [] It undergoes alkaline hydrolysis to form the final impurity. []

N,N-Bis(4-{5-[N,N-bis(4-methoxyphenyl)-N-yloammonio]-2-methylstyryl}phenyl)ammoniumyl Triradical

Compound Description: This triradical compound is a trimer model for a high-spin organic polymer, poly[(4-methoxyphenyl-N-yloammonio)-1,2(or 4)-phenylenevinylene-1,2(or 4)-phenylene], which displays high-spin characteristics even at room temperature. [] The triradical exhibits strong spin-coupling between the unpaired electrons of the ammoniumyl radicals through its π-conjugated and branched phenylenevinylene structure. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating various blood cancers. [] VNO is formed through the oxidation of Venetoclax using m-CPBA and undergoes a Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of Venetoclax. [] It forms from the Meisenheimer rearrangement of Venetoclax N-oxide (VNO) upon heating with water. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist of the human orexin 2 receptor (OX2), which is involved in the regulation of arousal and sleep-wake cycles. []

3-Substituted 3,4,5,6,7,8-hexahydroprydo[4',3':4,5]thieno[2,3-d]pyrimidine derivatives

Compound Description: This class of compounds exhibits a wide range of structural diversity due to variations in the substituents at the 3-position and on the fused ring system. [] These compounds are reported to have potential pharmacological activities. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax, formed through the reduction of the nitro group to an amino group. [] It is a significant metabolite found in feces after administration of Venetoclax. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of Venetoclax, formed through oxidation at the 6-position of the cyclohexenyl ring followed by cyclization. [] It represents a significant portion of drug-related material in circulation and is primarily formed by the cytochrome P450 isoform 3A4. []

1-(5-(2-Fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist of the human orexin 1 receptor (OX1). [] It is used as a tool compound to study the role of OX1 in sleep-wake regulation and other physiological processes. []

N-Benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazin-4(H)-one and N-Benzyl-2,5,6-trimethyl-3-substituted-pyrrolo[2,3-d]pyrimidin-4-ones

Compound Description: This series of fused pyrrole heterocycles was synthesized from N-benzyl-2-amino-3-tbutoxycarbonyl-4,5-dimethylpyrrole. [] The pyrrolo[2,3-d]-1,3-oxazin-4(H)-one derivative serves as a key intermediate for synthesizing various 3-substituted pyrrolo[2,3-d]pyrimidin-4-ones. [] These compounds were prepared to explore their chemical properties and potential medicinal applications. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This class of compounds was synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [, ] They undergo hydrohalogenation and thiocyanation reactions, with the regioselectivity influenced by steric factors. [] Some derivatives exhibit bactericidal and fungicidal activity. []

Methyl (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate

Compound Description: This compound features a sulfonamide group linked to a formylphenyl and a methoxyphenyl moiety via a prop-2-enoate linker. [] The crystal structure reveals a distorted tetrahedral geometry around the sulfur atom due to the Thorpe-Ingold effect. []

2,4-Diamino-5-substituted-pyrrolo[2,3-d]pyrimidines

Compound Description: This series of compounds was designed as potential inhibitors of dihydrofolate reductases (DHFRs), a crucial enzyme in folate metabolism. [] The compounds exhibit varying degrees of selectivity for different DHFRs, with some showing promising antitumor activity. []

(syn, E)-Configured β-Alkyl-γ,δ-unsaturated α-Amino Acid Derivatives

Compound Description: These chiral compounds were synthesized via a highly regio- and diastereoselective addition reaction of chiral sulfonimidoyl-substituted bis(allyl)titanium complexes to N-sulfonyl α-imino esters. [, ] They bear a chiral, electron-withdrawing nucleofuge at the δ-position and various alkyl substituents at the β-position, providing valuable building blocks for synthesizing more complex molecules. [, ]

Amino acid sulfonamides based on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride

Compound Description: This series of compounds was synthesized by reacting 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with various amino acid methyl esters or amino acids. [] The reaction utilizes triethylamine as a base and proceeds in 1,4-dioxane as the solvent. [] These compounds expand the diversity of amino acid derivatives and hold potential for applications in medicinal chemistry.

Phenylsulphonylamino Alkanamides and N-aryl p-Toluenesulphonamides

Compound Description: This class of compounds was synthesized through a multi-step process involving reactions with various amino acids, palladium-catalyzed couplings, and nucleophilic substitutions. [] These compounds expand the chemical space of sulfonamide derivatives and hold potential for various medicinal applications.

Properties

Product Name

2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide

IUPAC Name

2-(3-methoxyphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]quinoline-4-carboxamide

Molecular Formula

C28H23N5O4S

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C28H23N5O4S/c1-18-14-15-29-28(30-18)33-38(35,36)22-12-10-20(11-13-22)31-27(34)24-17-26(19-6-5-7-21(16-19)37-2)32-25-9-4-3-8-23(24)25/h3-17H,1-2H3,(H,31,34)(H,29,30,33)

InChI Key

UYVVJSCUPHOMDW-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.